![molecular formula C10H20O4S4 B14476246 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol CAS No. 69962-16-9](/img/structure/B14476246.png)
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol is an organic compound with the molecular formula C10H20O4S4 and a molecular weight of 332.52 g/mol . This compound is characterized by the presence of multiple hydroxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves multiple steps, typically starting with the reaction of ethylene glycol with sulfur-containing reagents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or alkyl halides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and p-toluenesulfonyl chloride for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and sulfanyl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and reactions. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a ligand in coordination chemistry .
Comparación Con Compuestos Similares
Similar compounds to 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol include other multi-functional alcohols and thiols, such as:
2-Mercaptoethanol: A simpler thiol with similar reactivity but fewer functional groups.
Tris(hydroxymethyl)aminomethane (Tris): A compound with multiple hydroxyl groups but lacking sulfanyl groups.
The uniqueness of this compound lies in its combination of hydroxyl and sulfanyl groups, providing a versatile platform for various chemical and biochemical applications.
Propiedades
Número CAS |
69962-16-9 |
|---|---|
Fórmula molecular |
C10H20O4S4 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-[1,2,2-tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol |
InChI |
InChI=1S/C10H20O4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h11-14H,1-8H2 |
Clave InChI |
DTDDIQOIHKHXHJ-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=C(SCCO)SCCO)SCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



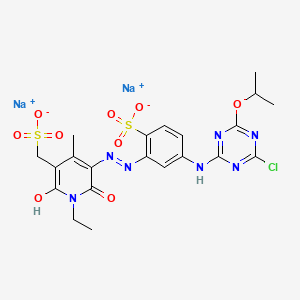

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
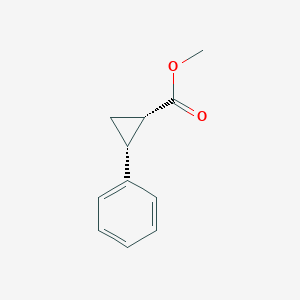
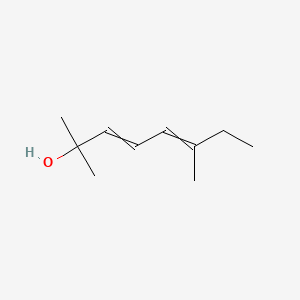
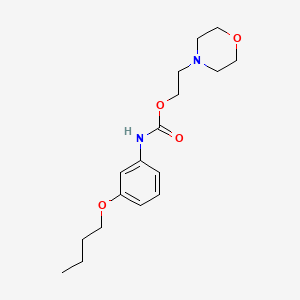

![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
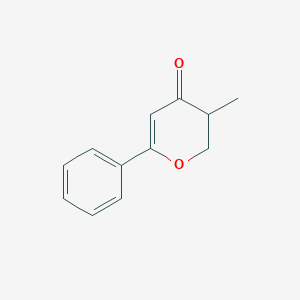

![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
